1,6-Hexanediamine

Description

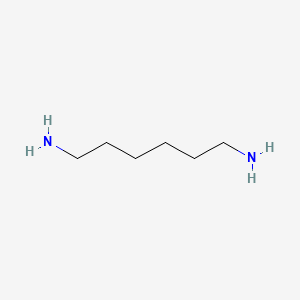

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2088-79-1 (mono-hydrochloride), 6055-52-3 (di-hydrochloride) | |

| Record name | Hexamethylene diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024922 | |

| Record name | 1,6-Hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline], HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR., Colorless crystalline solid or clear liquid. | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Diaminohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

401 °F at 760 mmHg (NTP, 1992), 205 °C, 199-205 °C, 401 °F | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

178 °F (NTP, 1992), 85 °C, 160 °F OC, 85 °C c.c., 178 °F | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Diaminohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, SOMEWHAT SOL IN ETHER, Water solubility = 2,460,000 mg/l at 4.5 °C, Solubility in water: soluble | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999), (anhyd) 0.799 at 60 °C (liquid), Relative density (water = 1): 0.93, 0.799 at 140 °F (70% sol), 0.933 at 20 °C | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (AIR= 1), Relative vapor density (air = 1): 3.8, 4.01 | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], Vapor pressure, Pa at 50 °C: 200, 1.1 mmHg at 122 °F, 3 mmHg at 140 °F | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Diaminohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

COLORLESS LEAFLETS, RHOMBIC BIPYRAMIDAL PLATES | |

CAS No. |

124-09-4, 73398-58-0 | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, vegetable-oil, N,N'-hexanediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylene diamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Hexanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA5J5B2QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

108 °F (NTP, 1992), 42 °C, 23-41 °C, 108 °F | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Synthesis of 1,6-Hexanediamine from Adiponitrile: A Technical Guide

Introduction

1,6-Hexanediamine, also known as hexamethylenediamine (B150038) (HMDA), is a crucial diamine monomer primarily used in the production of polyamide resins, most notably Nylon 6,6. The industrial synthesis of HMDA is predominantly achieved through the catalytic hydrogenation of adiponitrile (B1665535) (ADN). This process involves the reduction of the two nitrile groups in adiponitrile to primary amine groups. The reaction is highly exothermic and requires careful control of reaction conditions to maximize the yield of HMDA and minimize the formation of byproducts. This technical guide provides an in-depth overview of the synthesis of this compound from adiponitrile, focusing on catalytic systems, experimental protocols, and reaction kinetics for researchers and professionals in chemical and pharmaceutical development.

The overall chemical transformation is as follows:

NC-(CH₂)₄-CN + 4H₂ → H₂N-(CH₂)₆-NH₂

This reaction is typically carried out in the liquid phase using a heterogeneous catalyst. The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the desired product.

Catalytic Systems

A variety of catalysts have been developed for the hydrogenation of adiponitrile. These can be broadly categorized into nickel-based, cobalt-based, and noble metal-based catalysts.

-

Nickel-Based Catalysts: Raney nickel is a widely used catalyst in industrial applications due to its high activity and relatively low cost.[1] Supported nickel catalysts, such as Ni/SiO₂ and Ni/Al₂O₃, have also been investigated to improve catalyst stability and performance.[2][3][4] The addition of promoters like potassium oxide (K₂O) and lanthanum oxide (La₂O₃) to supported nickel catalysts has been shown to enhance activity and selectivity towards primary amines.[2]

-

Cobalt-Based Catalysts: Raney cobalt is another effective catalyst for this hydrogenation.[1] Supported cobalt catalysts are also utilized, and their performance can be tuned by the choice of support and the addition of promoters.[5][6] Cobalt catalysts are known for their high selectivity to primary amines, which is crucial for producing high-purity HMDA.

-

Noble Metal Catalysts: Catalysts based on noble metals such as rhodium (Rh) and palladium (Pd) have also been explored.[1][7] For instance, Rh/Al₂O₃ has been shown to be effective under mild conditions.[8] While highly active, the high cost of noble metals often limits their large-scale industrial application.

Reaction Mechanism and Byproducts

The hydrogenation of adiponitrile to this compound proceeds through a consecutive reaction pathway involving the intermediate 6-aminohexanenitrile (B1265705) (AHN).[1][7]

The primary side reactions involve the formation of secondary and tertiary amines through condensation reactions.[9] To suppress these side reactions, the hydrogenation is often carried out in the presence of ammonia (B1221849).[9][10] The ammonia helps to keep the concentration of the intermediate imine low, thus minimizing the formation of undesired byproducts. Other byproducts that can be formed include azacycloheptene and azepane.[1]

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of this compound. Below are representative protocols for catalyst preparation and hydrogenation reactions based on published literature.

Protocol 1: Hydrogenation of Adiponitrile using Raney Ni Catalyst [1]

1. Materials and Equipment:

- Adiponitrile (ADN)

- This compound (HMDA)

- Raney Ni catalyst

- Ethanol (B145695)

- Water

- High-pressure batch reactor (e.g., 100 mL) with magnetic stirrer and temperature control

- Gas chromatograph (GC) for product analysis

2. Procedure:

- The high-pressure batch reactor is charged with a specific volume of water, ethanol, adiponitrile, and this compound. The addition of HMDA to the initial reaction mixture can influence the reaction rate and selectivity.[1]

- A predetermined amount of Raney Ni catalyst is added to the reactor.

- The reactor is sealed and purged with high-purity hydrogen gas three times to remove air.

- The reactor is then pressurized with hydrogen to the desired pressure (e.g., 8 MPa).

- The reaction mixture is heated to the target temperature (e.g., 80 °C) while stirring.

- The reaction is allowed to proceed for a specific duration, with samples taken periodically for analysis.

- After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

- The product mixture is filtered to remove the catalyst.

- The composition of the liquid product is analyzed by gas chromatography to determine the conversion of adiponitrile and the selectivity to this compound.

Protocol 2: Synthesis of a Supported Cobalt Catalyst [5]

1. Materials:

- Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

- Titanium dioxide (TiO₂) support

- Methanol

- Dimethylimidazole

- Triethylamine (B128534)

2. Procedure:

- A specified amount of Co(NO₃)₂·6H₂O and the TiO₂ support are dispersed in methanol.

- The mixture is sonicated to ensure uniform dispersion.

- In a separate flask, dimethylimidazole and triethylamine are dissolved in methanol.

- The second solution is added to the first, and the resulting mixture is stirred at room temperature for 24 hours.

- The solid precursor is collected by filtration and dried at 60 °C.

- The catalyst is activated by thermal reduction in a hydrogen/argon atmosphere at 400 °C for 4 hours.

Protocol 3: Alkali-Free Hydrogenation of Adiponitrile [5]

1. Materials and Equipment:

- Adiponitrile (ADN)

- Ethanol

- Reduced Co/C-TiO₂ catalyst

- 50 mL stainless steel autoclave with temperature control and stirrer

- Gas chromatograph (GC) with a flame ionization detector (FID)

2. Procedure:

- A defined amount of adiponitrile, ethanol, and the pre-reduced catalyst are loaded into the autoclave.

- The reactor is sealed and purged with hydrogen gas (4-5 MPa) three times.

- The reactor is then pressurized with hydrogen to the desired reaction pressure (e.g., 6 MPa).

- The reaction is heated to the set temperature (e.g., 100 °C) and stirred for a specified time (e.g., 5 hours).

- After the reaction, the autoclave is cooled, and the gas is vented.

- The liquid product is analyzed using a gas chromatograph to quantify the conversion of adiponitrile and the yield of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the hydrogenation of adiponitrile to this compound.

Table 1: Effect of Reaction Conditions on HMDA Yield with Raney Catalysts [1]

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | ADN/Catalyst (w/w) | ADN/HMDA (v/v) | HMDA Yield (%) |

| Raney Ni | 80 | 8 | 15 | 0.2 | 90.5 |

| Raney Ni | 100 | 8 | 15 | 0.2 | 100 |

| Raney Ni | 80 | 8 | 15 | 0.06 | 100 |

| Raney Co | 80 | 8 | 15 | 0.2 | 87.4 |

| Raney Co | 100 | 8 | 15 | 0.2 | ~86 |

Table 2: Performance of Co-based Catalysts in Alkali-Free Hydrogenation [5]

| Catalyst | ADN Conversion (%) | HMDA Yield (%) | ACN Yield (%) | ACH Yield (%) |

| Co/C-TiO₂ | 59 | 18 | - | - |

| Co/C-Al₂O₃ | 32 | 19 | - | - |

| Co₅Ni₂/C-TiO₂ | - | 86 | - | - |

| Co-P/C-TiO₂ | - | 70 | - | - |

| Reaction conditions: ethanol solvent, 1.2 g ADN, 80 mg catalyst, 6 MPa H₂, 100 °C, 5 h. | ||||

| ACN: 6-aminohexanitrile; ACH: 1-azacycloheptane. |

Visualizations

Caption: Reaction pathway for the hydrogenation of adiponitrile to this compound.

Caption: General experimental workflow for adiponitrile hydrogenation.

References

- 1. mdpi.com [mdpi.com]

- 2. Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3 [mdpi.com]

- 3. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. globallcadataaccess.org [globallcadataaccess.org]

- 10. US3461167A - Process for making hexamethylene-diamine from adiponitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,6-Hexanediamine (CAS: 124-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Hexanediamine, also known as hexamethylenediamine (B150038) (HMDA), is a bifunctional primary amine with the chemical formula H₂N(CH₂)₆NH₂. It is a colorless, crystalline solid with a characteristic amine odor, though it may appear yellowish in commercial samples.[1][2] This organic compound is of immense industrial significance, primarily serving as a crucial monomer in the production of polyamides, most notably Nylon 6,6.[1] Its symmetrical C6 aliphatic backbone and the reactivity of its terminal amine groups make it a versatile building block in polymer chemistry and a cross-linking agent in various applications.[3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, safety, and relevant experimental protocols.

Physicochemical Properties

This compound is a hygroscopic solid at room temperature that is readily soluble in water and soluble in alcohol.[4][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Identifiers | ||

| CAS Number | 124-09-4 | [2] |

| IUPAC Name | Hexane-1,6-diamine | [2] |

| Molecular Formula | C₆H₁₆N₂ | [2] |

| Molecular Weight | 116.21 g/mol | [4][6] |

| Physical Properties | ||

| Appearance | Colorless to white crystalline solid | [4][6] |

| Odor | Moderate piperidine-like/ammonia (B1221849) odor | [5][6] |

| Melting Point | 39 to 45 °C (102 to 113 °F) | [1][2][7] |

| Boiling Point | 204 to 205 °C (399 to 401 °F) | [2] |

| Density | 0.89 g/mL at 25 °C | [2] |

| Vapor Pressure | 0.25 hPa at 20 °C | |

| Flash Point | 81 to 85 °C (178 to 185 °F) | [8][9] |

| Autoignition Temperature | 305 to 310 °C (581 to 590 °F) | [8] |

| Solubility | ||

| In Water | 490 g/L; Freely soluble | [9][10] |

| In Organic Solvents | Soluble in alcohol; Slightly soluble in benzene (B151609) and ether | [5][10] |

| Safety Properties | ||

| Explosive Limits | 0.7 - 6.3% by volume in air | [4][6] |

Synthesis and Industrial Production

The primary industrial route for the production of this compound is the catalytic hydrogenation of adiponitrile (B1665535).[11] This process is conducted in the presence of ammonia, which helps to minimize the formation of by-products.

Adiponitrile Hydrogenation

The hydrogenation of adiponitrile (NC(CH₂)₄CN) is a high-yield reaction that can be performed under different pressure conditions.[11]

-

Low-Pressure Method: This process typically utilizes a Raney nickel catalyst in a slurry phase with a solvent like ethanol (B145695). The reaction is conducted at temperatures of 70-90 °C and pressures of 2-3 MPa.[2][11]

-

High-Pressure Method: In this variation, a fixed-bed reactor with a cobalt or iron-based catalyst is often employed.[11] The reaction is carried out at higher temperatures (90-150 °C) and pressures (19.6-29.4 MPa) with liquid ammonia serving as a diluent.[11]

The reaction proceeds via the intermediate 6-aminohexanenitrile (B1265705) (AHN).[2] The final product, this compound, is purified by distillation.

Caption: Industrial synthesis of this compound via high-pressure hydrogenation of adiponitrile.

Key Applications

The bifunctional nature of this compound makes it a cornerstone monomer in the polymer industry.

Nylon 6,6 Synthesis

The vast majority of this compound is consumed in the production of Nylon 6,6, a high-performance polyamide.[1] This is achieved through a polycondensation reaction with adipic acid.[4] The process typically involves the formation of a "nylon salt" from the two monomers, which is then heated under vacuum to drive off water and form the polymer chains.[1][4]

References

- 1. pslc.ws [pslc.ws]

- 2. rsc.org [rsc.org]

- 3. scribd.com [scribd.com]

- 4. books.rsc.org [books.rsc.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. terrificscience.org [terrificscience.org]

- 7. standring.weebly.com [standring.weebly.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. pslc.ws [pslc.ws]

- 10. Preparation of nylon 6,6 by condensation polymerization | PPTX [slideshare.net]

- 11. ukessays.com [ukessays.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Hexanediamine

Introduction

This compound, also commonly known as hexamethylenediamine (B150038) (HMDA), is a bifunctional primary amine with the chemical formula H₂N(CH₂)₆NH₂.[1] It consists of a six-carbon aliphatic chain with an amino group at each terminus.[2] This structure makes it a crucial monomer in the polymer industry, particularly for the synthesis of polyamides like Nylon 66.[2][3] It also serves as a versatile intermediate in the synthesis of various organic compounds, including diisocyanates, and as a curing agent for epoxy resins.[3] At room temperature, it typically presents as a colorless or white crystalline solid, which can sometimes appear yellowish, and it possesses a characteristic amine odor similar to ammonia (B1221849) or piperidine.[1][4][5]

Physical Properties

This compound is a hygroscopic solid that is highly soluble in water.[3][6][7] Its key physical characteristics are summarized in the table below, providing a quantitative overview of its behavior under various conditions.

| Property | Value | Units | References |

| Molecular Formula | C₆H₁₆N₂ | - | [1][8][9] |

| Molecular Weight | 116.21 | g·mol⁻¹ | [4][5][9] |

| Appearance | Colorless to white/light yellow crystalline solid | - | [1][2][4][10] |

| Odor | Amine-like (piperidine/ammonia odor) | - | [2][3][5] |

| Melting Point | 38 to 45 (100.4 to 113) | °C (°F) | [3][6][7][10][11] |

| Boiling Point | 199 to 205 (390.2 to 401) | °C (°F) | [5][6][7][11][12] |

| Density | 0.84 - 0.933 | g/cm³ | [3][6][7] |

| Vapor Pressure | 0.25 @ 20°C; 3 @ 60°C | hPa (mmHg) | [3][5][7][11][12] |

| Vapor Density | ~4.01 (Air = 1) | - | [4][5][6][7][13] |

| Solubility in Water | 490 @ 20°C | g/L | [1][3][7] |

| Solubility (Other) | Soluble in alcohol; slightly soluble in benzene (B151609) and ether. | - | [2][3][9] |

| Refractive Index | 1.439 (at 20°C) | - | [3][7] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the two primary amine groups, which confer basic properties and nucleophilic reactivity. It is stable under normal conditions but is incompatible with a range of substances.[3][5]

| Property | Value | Conditions | References |

| pKa | 11.857 | at 0°C | [3][7] |

| pH | 12.4 | 100 g/L aqueous solution at 25°C | [3][7] |

| Flash Point | 71 - 85 (160 - 185) | °C (°F) | [5][6][7][11][12][13] |

| Autoignition Temp. | 305 - 310 (581 - 590) | °C (°F) | [7][12] |

| Lower Explosive Limit | 0.7 - 0.9 | % by volume in air | [4][7][12][13] |

| Upper Explosive Limit | 6.3 - 7.6 | % by volume in air | [4][5][7][12] |

2.1 Reactivity Profile

-

Basicity : As a diamine, it readily reacts with acids in exothermic reactions to form salts.

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][5][7][14] Reactions with these materials can be vigorous. It is also incompatible with ketones, aldehydes, nitrates, phenols, isocyanates, and chlorinated compounds.[13]

-

Hazardous Decomposition : When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][14]

-

Polymerization : Its most significant reaction is polycondensation with dicarboxylic acids (or their derivatives) to form polyamides. The reaction with adipic acid produces Nylon 66.[3][15]

The diagram below illustrates the fundamental polycondensation reaction between this compound and adipoyl chloride (a derivative of adipic acid) to form a polyamide chain, which is the basis for Nylon 66.

Caption: Synthesis of Nylon 66 from its monomers.

Experimental Protocols

Detailed experimental protocols for determining physicochemical properties are standardized. Below are brief overviews of common methodologies.

3.1 Melting Point Determination (Capillary Method)

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated instrument).

-

Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

3.2 Boiling Point Determination (Distillation Method)

-

Apparatus Setup : A small quantity of this compound is placed in a distillation flask with boiling chips. A condenser and a thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

Heating : The flask is heated gently.

-

Measurement : As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which a steady stream of distillate is collected. This measurement is typically corrected to standard atmospheric pressure.

3.3 Solubility Determination (Static Equilibrium Method) This method is used to determine the solubility of a compound in various solvents at different temperatures.[16]

-

Sample Preparation : An excess amount of this compound is added to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration : The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Sampling and Analysis : A sample of the supernatant liquid is carefully withdrawn, ensuring no solid particles are included. The concentration of this compound in the sample is then determined using an appropriate analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration. This process is repeated at various temperatures to determine the temperature-dependence of solubility.[16]

The workflow for determining solubility via the static equilibrium method is outlined below.

Caption: Workflow for solubility determination.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorptions for a primary amine. Key features include N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and C-N stretching vibrations.[8][17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is relatively simple due to the molecule's symmetry. It typically shows distinct signals for the protons on the carbons adjacent to the nitrogen atoms (α-carbons), the next carbons in the chain (β-carbons), and the central carbons (γ-carbons), along with a resonance for the -NH₂ protons.[17][19]

-

¹³C NMR : The carbon NMR spectrum shows three signals, corresponding to the three chemically non-equivalent carbon atoms in the aliphatic chain (C1, C2, and C3).[17][20]

-

Safety and Handling

This compound is classified as a corrosive and toxic substance.[5][12][21]

-

Hazards : It can cause severe skin burns and eye damage.[5][14] It is harmful if swallowed or in contact with skin.[5] Inhalation may cause respiratory irritation.[5]

-

Handling : Use in a well-ventilated area with appropriate personal protective equipment (PPE), including chemically resistant gloves, an apron, and chemical splash goggles.[5][22] An eye wash station should be readily available.[5]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[7][21] Keep containers tightly closed as the material is hygroscopic.[3][7]

References

- 1. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. This compound | Occupational Safety and Health Administration [osha.gov]

- 5. archpdfs.lps.org [archpdfs.lps.org]

- 6. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,6-Hexamethylenediamine , CP,98.0% , 124-09-4 - CookeChem [cookechem.com]

- 8. This compound [webbook.nist.gov]

- 9. Buy this compound | 73398-58-0 [smolecule.com]

- 10. This compound, 99.5+% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. parchem.com [parchem.com]

- 12. fishersci.com [fishersci.com]

- 13. HEXAMETHYLENEDIAMINE, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. fishersci.com [fishersci.com]

- 15. Application of 1,6-Hexamethylenediamine_Chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Consider the spectral data for this compound (Figs. 22.6 and 22.7). a.. [askfilo.com]

- 18. This compound [webbook.nist.gov]

- 19. This compound DIHYDROCHLORIDE(6055-52-3) 1H NMR spectrum [chemicalbook.com]

- 20. Solved 13. Consider the spectral data for this compound | Chegg.com [chegg.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. spectrumchemical.com [spectrumchemical.com]

Navigating the Laboratory Landscape: A Technical Safety Guide to 1,6-Hexanediamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety protocols and technical data essential for the proficient and safe handling of 1,6-Hexanediamine in a laboratory setting. By consolidating critical information on its properties, hazards, and emergency procedures, this document aims to equip researchers with the knowledge necessary to mitigate risks and ensure a secure working environment.

Core Safety & Physical Data

This compound, also known as hexamethylenediamine, is a colorless to yellowish crystalline solid with a distinct amine-like odor.[1][2] It is a crucial building block in the synthesis of polymers, notably nylon 66, and also finds application as a cross-linking agent in epoxy resins.[2] Understanding its physical and chemical properties is paramount for its safe handling and storage.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H16N2 | [2][3] |

| Molecular Weight | 116.21 g/mol | [1][3] |

| Appearance | Colorless to White Crystalline Solid | [1][2] |

| Odor | Moderate Piperidine/Amine-like | [1][2] |

| Melting Point | 41-42 °C (106-108 °F) | [1][2] |

| Boiling Point | 199-205 °C (390-401 °F) | [1][4] |

| Flash Point | 71-81 °C (160-178 °F) | [1][3][4] |

| Solubility in Water | Soluble | [1] |

| Vapor Pressure | 2 hPa at 50 °C | [1][4] |

| Vapor Density | 4.01 (Air = 1) | [1][3] |

| Specific Gravity | 0.80 at 60 °C | [1] |

| Autoignition Temperature | 310 °C (590 °F) | [4] |

| Flammable Limits in Air | LEL: 0.7%, UEL: 6.3% | [1][4] |

Toxicity and Exposure Limits

This compound is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1][4][5] It may also cause respiratory irritation.[1][4][5]

| Toxicity Metric | Value | Species | Reference |

| Oral LD50 | 750-1160 mg/kg | Rat | [2][5] |

| Dermal LD50 | 1110 mg/kg | Rabbit | [2] |

| Inhalation LC50 | No data available | ||

| Exposure Limits | Value | Organization | Reference |

| ACGIH TWA | 0.5 ppm | ACGIH | [6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to stringent safety protocols is non-negotiable when working with this compound. The following sections outline the necessary personal protective equipment (PPE), handling and storage procedures, and emergency response actions.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure.

Methodology:

-

Risk Assessment: Before beginning any procedure, evaluate the quantity and concentration of this compound to be used, as well as the nature of the experimental steps (e.g., heating, agitation).

-

Eye and Face Protection: Always wear chemical splash goggles.[1] A face shield should be used in addition to goggles when there is a significant risk of splashing.

-

Skin Protection: Wear chemically resistant gloves, such as nitrile or neoprene, and a lab coat.[1] For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: Use this chemical in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is insufficient or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[1]

-

PPE Inspection: Before each use, visually inspect all PPE for signs of degradation or damage and replace as necessary.

Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain chemical integrity.

Methodology:

-

Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[1]

-

Ignition Sources: Keep the chemical away from heat, sparks, and open flames as it is a combustible solid.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after use.[1]

-

Storage Container: Store in a tightly sealed, original, or compatible container that is clearly labeled.

-

Storage Location: The storage area should be cool, dry, and well-ventilated.[7]

-

Segregation: Store separately from incompatible materials to prevent hazardous reactions.

-

Corrosive Storage: Due to its corrosive nature, store in a designated corrosives cabinet.[1]

Emergency Response: Spills and Exposures

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Methodology for Spills:

-

Evacuate and Secure: Immediately evacuate the spill area and prevent unauthorized entry.

-

Ventilate: Ensure the area is well-ventilated to disperse any vapors.

-

Containment: Use an inert, non-combustible absorbent material like sand or vermiculite (B1170534) to contain the spill.[1]

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal.

Methodology for Personal Exposure:

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with copious amounts of water for at least 15 minutes.[1]

-

Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air.[1] If breathing is difficult or symptoms persist, seek medical attention.

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, have them drink one to two glasses of water.[8] Seek immediate medical attention.[1]

By integrating these safety protocols and data into your laboratory practices, you can significantly reduce the risks associated with the use of this compound, fostering a safer and more productive research environment.

References

- 1. archpdfs.lps.org [archpdfs.lps.org]

- 2. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. fishersci.com [fishersci.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. chembk.com [chembk.com]

- 7. scribd.com [scribd.com]

- 8. resources.finalsite.net [resources.finalsite.net]

An In-depth Technical Guide to the Solubility of 1,6-Hexanediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1,6-Hexanediamine (also known as hexamethylenediamine (B150038) or HMDA), a crucial bifunctional monomer in polymer synthesis and a versatile building block in the development of pharmaceuticals and other specialty chemicals. An understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Core Principles of this compound Solubility

This compound's molecular structure, H₂N(CH₂)₆NH₂, dictates its solubility behavior. The molecule possesses two polar primary amine (-NH₂) groups capable of hydrogen bonding, and a non-polar six-carbon aliphatic chain. This amphiphilic nature results in a nuanced solubility profile, adhering to the principle of "like dissolves like".[1] Consequently, its solubility is a balance between the hydrophilic (water-loving) nature of the amine groups and the hydrophobic (water-fearing) character of the hexyl backbone.

Generally, this compound exhibits significant solubility in polar solvents, particularly those that can engage in hydrogen bonding.[1] Its solubility tends to decrease in non-polar organic solvents.[1] Furthermore, the solubility of this compound in various mono-solvents is temperature-dependent, typically increasing with a rise in temperature.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Reference |

| Water | Protic, Polar | 490 g/L | 25 | |

| Water | Protic, Polar | 2,460,000 mg/L | 4.5 | [3][4] |

| Methanol | Protic, Polar | Soluble | Not Specified | |

| Ethanol | Protic, Polar | Soluble | Not Specified | [5][6][7] |

| 1-Propanol | Protic, Polar | Data available, increases with temperature | 5-30 | [2] |

| 1-Butanol | Protic, Polar | Data available, increases with temperature | 5-30 | [2] |

| 2-Methyl-1-propanol | Protic, Polar | More soluble than in many other organic solvents | Not Specified | [2] |

| 3-Methyl-1-butanol | Protic, Polar | High solubility | Not Specified | [2] |

| Benzene | Aromatic, Non-polar | Slightly Soluble | Not Specified | [3][4][5][8] |

| Toluene | Aromatic, Non-polar | Data available, increases with temperature | 5-30 | [2] |

| Diethyl Ether | Ether, Non-polar | Somewhat Soluble / Slightly Soluble | Not Specified | [3][4][5][8] |

| 1,4-Dioxane | Ether, Polar Aprotic | Data available, increases with temperature | 5-30 | [2] |

| n-Hexane | Aliphatic, Non-polar | Data available, increases with temperature | 5-30 | [2] |

| Cyclohexane | Aliphatic, Non-polar | Data available, increases with temperature | 5-30 | [2] |

Note: Qualitative terms like "soluble," "slightly soluble," and "somewhat soluble" are taken from safety data sheets and chemical supplier information. Quantitative data is often temperature-specific.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the static equilibrium method. This protocol is designed to achieve a saturated solution at a specific temperature and then quantify the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated thermometer or temperature probe (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector, or a titrator for acid-base titration)

Procedure:

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath, and the temperature is set to the desired value (e.g., 298.15 K / 25 °C). The temperature of the solvent within the vessel should be allowed to equilibrate and stabilize.

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in the jacketed vessel. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: The mixture is stirred continuously to facilitate dissolution. The system is allowed to equilibrate for a sufficient period (typically several hours to 24 hours) to ensure that the solution is saturated. Preliminary experiments can determine the minimum time required to reach equilibrium.

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solid particles are allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent any undissolved solid from being collected.

-

Quantification:

-

A known mass or volume of the sampled solution is accurately transferred to a volumetric flask and diluted with a suitable solvent.

-

The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method. Gas chromatography is a common technique. Alternatively, given that this compound is a base, an acid-base titration can be employed.

-

The analysis is typically repeated multiple times to ensure accuracy and precision.

-

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and expressed in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the static equilibrium method for solubility determination.

Caption: Workflow for determining solubility via the static equilibrium method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 73398-58-0 [smolecule.com]

- 4. materials.alfachemic.com [materials.alfachemic.com]

- 5. This compound, 99.5+% | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. 1,6-Diaminohexane, 98+% | Fisher Scientific [fishersci.ca]

The Industrial Synthesis of 1,6-Hexanediamine: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

1,6-Hexanediamine (HMDA), also known as hexamethylenediamine, is a crucial C6 platform chemical with the formula H₂N(CH₂)₆NH₂. This colorless to yellowish solid with a distinct amine odor is a vital monomer primarily consumed in the production of Nylon 6,6, a high-performance polyamide with widespread applications in textiles, engineering plastics, and automotive components. This technical guide provides a comprehensive overview of the core industrial production methods for this compound, detailing the underlying chemistry, process parameters, and experimental protocols.

Principal Industrial Production Routes

The commercial synthesis of this compound is dominated by the catalytic hydrogenation of adiponitrile (B1665535). Alternative routes, including the reductive amination of 1,6-hexanediol (B165255) and processes originating from adipic acid, are also employed and are gaining interest as the industry seeks more sustainable and environmentally benign pathways.

Hydrogenation of Adiponitrile

The most prevalent industrial method for producing this compound is the hydrogenation of adiponitrile (NC(CH₂)₄CN).[1] This process is typically carried out at elevated temperatures and pressures in the presence of a metal catalyst.

Chemical Reaction: NC(CH₂)₄CN + 4H₂ → H₂N(CH₂)₆NH₂

The reaction is highly exothermic, and process control is critical to ensure high yield and selectivity, minimizing the formation of byproducts such as 1,2-diaminocyclohexane, hexamethyleneimine (B121469) (HMI), and bis(hexamethylenetriamine).[1] To mitigate these side reactions, the hydrogenation is often conducted in the presence of ammonia (B1221849).[2]

A notable experimental investigation into the hydrogenation of adiponitrile has been conducted using Raney Ni and Raney Co catalysts.[3]

Batch Reactor Setup: Batch reactions are typically carried out in a high-pressure batch reactor equipped with a magnetic drive agitator and a thermocouple for precise temperature monitoring. For a standard experiment, the reactor is loaded with adiponitrile, a solvent (e.g., water or ethanol), and the catalyst.[3] In some process variations, this compound itself is used as a diluent to improve selectivity.[3]

Reaction Procedure:

-

The reactor is charged with the reactants and catalyst.

-

The system is sealed, then pressurized and purged multiple times with high-purity hydrogen to remove air.

-

The reactor is then pressurized with hydrogen to the desired reaction pressure.

-

The mixture is heated to the target temperature while being agitated.

-

The reaction is allowed to proceed for a specified duration.

-

Upon completion, the reactor is cooled, and the product mixture is collected for analysis.

Product Analysis: The composition of the product mixture is typically determined using gas chromatography (GC) equipped with a flame ionization detector (FID).